4epi-6epi Doxycycline
CAS No.: 97583-08-9
Cat. No.: VC0194120
Molecular Formula: C22H24N2O8
Molecular Weight: 444.45
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97583-08-9 |
|---|---|
| Molecular Formula | C22H24N2O8 |
| Molecular Weight | 444.45 |
| IUPAC Name | (4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |
| SMILES | CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
4epi-6epi Doxycycline features the characteristic four-ring system of tetracyclines with specific stereochemical modifications. The epimerization at positions 4 and 6 creates a unique spatial arrangement of functional groups that alters the molecule's interaction with biological targets.
The tetracycline backbone consists of a linear fused tetracyclic nucleus, designated as rings A, B, C, and D. The modifications in 4epi-6epi Doxycycline occur at:
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Position 4 (ring A): Inverted stereochemistry compared to doxycycline
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Position 6 (ring B): Inverted stereochemistry compared to doxycycline
These stereochemical changes, while subtle, significantly impact the compound's biological activity profile.
Physical and Chemical Properties
As a tetracycline derivative, 4epi-6epi Doxycycline shares many physiochemical properties with other members of this class, including:
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Lipophilic character, enabling penetration of biological membranes
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Stability challenges in extreme pH conditions
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Capability for metal ion chelation, particularly with divalent cations
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Yellow crystalline appearance, typical of tetracycline compounds
The lipophilic nature of this compound enables it to cross multiple biological membranes, an important characteristic for its research applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4epi-6epi Doxycycline typically involves controlled epimerization of doxycycline. This process requires precise reaction conditions to achieve selective stereochemical inversion at the desired positions. General approaches may include:
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Acid-catalyzed epimerization under controlled conditions
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Base-mediated epimerization with specific reagents
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Sequential modification of the 4 and 6 positions
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Purification techniques to isolate the desired epimer from reaction mixtures
The selective epimerization presents synthetic challenges, as multiple stereocenters exist within the tetracycline structure that could potentially undergo configuration changes under reaction conditions.
Purification and Characterization
Following synthesis, purification of 4epi-6epi Doxycycline typically involves:
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Chromatographic techniques, including column chromatography or HPLC
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Recrystallization procedures to enhance purity
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Analytical confirmation of structure and stereochemistry
Characterization methods commonly employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for functional group identification
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X-ray crystallography for definitive structural determination
Biological Activity Profile
Comparison with Doxycycline
The biological activity of 4epi-6epi Doxycycline differs significantly from that of doxycycline. While doxycycline exhibits broad-spectrum antibiotic activity through inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, 4epi-6epi Doxycycline lacks this antimicrobial activity.
This absence of antibiotic effects is similar to what has been observed with 4-Epidoxycycline (4-ED), which has been specifically studied as an alternative to doxycycline in gene expression systems. Research has demonstrated that 4-ED lacks antibiotic activity in mice while maintaining the ability to regulate gene expression in tetracycline-controlled systems .
Non-antibiotic Properties
Despite lacking antibiotic activity, 4epi-6epi Doxycycline may retain other biological properties associated with tetracyclines, potentially including:
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Interaction with tetracycline-responsive transcriptional regulators
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Anti-inflammatory effects
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Matrix metalloproteinase inhibition
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Interaction with specific cellular proteins and receptors
The specific profile of these non-antibiotic activities would require targeted studies to fully characterize.
Research Applications
Gene Expression Control Systems
One of the most significant research applications for 4epi-6epi Doxycycline is in tetracycline-controlled gene expression systems. These systems, commonly known as "Tet-On" and "Tet-Off," allow precise regulation of gene expression through tetracycline-responsive elements.
Similar to 4-Epidoxycycline, which has been demonstrated to effectively control gene expression in both TET-OFF and TET-ON systems, 4epi-6epi Doxycycline offers potential advantages in experimental settings where the antibiotic activity of doxycycline would be problematic .
The research on 4-Epidoxycycline provides a valuable comparison point, demonstrating that tetracycline derivatives lacking antibiotic activity can effectively control gene expression in vitro and in vivo. Studies have shown that 4-ED is similarly efficient to doxycycline in switching on or off gene expression in cellular models expressing the oncogene HER2 under control of tetracycline-responsive elements .
Experimental Models and Efficacy
In conditional mouse models, 4-Epidoxycycline has demonstrated efficacy comparable to doxycycline when administered at appropriate doses. The effectiveness of these compounds in controlling gene expression can be quantified through comparative studies, as shown in Table 1.
Table 1: Comparative Efficacy of Doxycycline and 4-Epidoxycycline in Gene Expression Control Systems
| Parameter | Doxycycline | 4-Epidoxycycline |
|---|---|---|
| Gene switching efficiency in vitro (TET-OFF) | High | Similar to doxycycline |
| Gene switching efficiency in vitro (TET-ON) | High | Similar to doxycycline |
| Effective concentration in drinking water | 7.5 mg/ml | 7.5 mg/ml |
| Effective subcutaneous dose | - | 10 mg/kg body weight |
| Tumor remission in conditional mouse models | >95% within 7 days | >95% within 7 days |
| Antibiotic activity | Present | Absent |
Data derived from Bothe et al. (2004)
While this table presents data specifically for 4-Epidoxycycline rather than 4epi-6epi Doxycycline, it illustrates the potential for tetracycline derivatives lacking antibiotic activity to function effectively in gene regulation systems. Similar properties may be expected for 4epi-6epi Doxycycline based on structural similarities, though direct experimental confirmation would be required.
Advantages in Long-term Studies
The lack of antibiotic activity in 4epi-6epi Doxycycline offers significant advantages for long-term research applications. When doxycycline is used in extended studies, its antibiotic properties can lead to:
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Disruption of gut microbiota
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Development of diarrhea or colitis in experimental animals
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Selection pressure for antibiotic-resistant bacteria
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Confounding effects in microbiome-dependent experimental models
Studies with 4-Epidoxycycline have shown that administration of non-antibiotic tetracycline derivatives can help avoid these adverse effects while maintaining effective gene regulation . This suggests that 4epi-6epi Doxycycline might offer similar advantages in long-term studies requiring tetracycline-responsive gene control.
Comparative Analysis with Related Compounds
Doxycycline and its Derivatives
Understanding 4epi-6epi Doxycycline's properties requires comparison with related compounds, including doxycycline and other epimers. Table 2 presents a comparative analysis of key properties.
Table 2: Comparative Properties of Doxycycline and Selected Derivatives
| Property | Doxycycline | 4-Epidoxycycline | 4epi-6epi Doxycycline |
|---|---|---|---|
| Stereochemistry | Standard configuration | Epimerization at C-4 | Epimerization at C-4 and C-6 |
| Antibiotic activity | Strong | Minimal or absent | Minimal or absent |
| Gene expression control | Effective | Similar to doxycycline | Likely similar to doxycycline* |
| Gastrointestinal side effects | Common (53% in studies) | Reduced | Likely reduced* |
| Risk of selecting resistant bacteria | Present | Minimal | Likely minimal* |
| Interaction with tetracycline-responsive elements | Strong | Strong | Likely maintained* |
*Properties inferred based on structural similarity and pattern observed with other epimers; direct experimental confirmation would be required
Structure-Activity Relationship
The structure-activity relationship between doxycycline and its epimers provides insight into how stereochemical modifications affect functionality. The epimerization at positions 4 and 6 in 4epi-6epi Doxycycline likely alters:
These structural changes create a compound that maintains certain tetracycline characteristics while eliminating others, particularly antibiotic activity.
Future Research Directions
Knowledge Gaps and Opportunities
Several knowledge gaps remain regarding 4epi-6epi Doxycycline, presenting opportunities for future research:
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Comprehensive characterization of its pharmacokinetic profile
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Direct comparison with doxycycline and single epimers in gene regulation systems
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Investigation of potential unique biological activities beyond gene regulation
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Development of improved synthetic methods for more efficient preparation
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Exploration of long-term effects in experimental models
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